Benzaldehyde, 2-(1,4-dimethoxy-3-methyl-2-naphthalenyl)-
Description
The compound Benzaldehyde, 2-(1,4-dimethoxy-3-methyl-2-naphthalenyl)- is a benzaldehyde derivative featuring a naphthalene moiety substituted at the 2-position. The naphthalene ring is modified with methoxy groups at positions 1 and 4 and a methyl group at position 2. This structure combines aromatic benzaldehyde reactivity with the extended conjugation and steric effects of the substituted naphthalene system.
The methyl group introduces steric hindrance, which may influence crystallinity and solubility. Applications likely include roles in organic synthesis, particularly in metal-catalyzed C–H functionalization (as seen in ’s N,O-bidentate directing groups) or as intermediates for pharmaceuticals and agrochemicals .
Properties
CAS No. |
827347-02-4 |
|---|---|
Molecular Formula |
C20H18O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-(1,4-dimethoxy-3-methylnaphthalen-2-yl)benzaldehyde |
InChI |
InChI=1S/C20H18O3/c1-13-18(15-9-5-4-8-14(15)12-21)20(23-3)17-11-7-6-10-16(17)19(13)22-2/h4-12H,1-3H3 |
InChI Key |
UDKSKUPCTDRANF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1C3=CC=CC=C3C=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-(1,4-dimethoxy-3-methyl-2-naphthalenyl)- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a naphthalene derivative with benzaldehyde under acidic conditions. The reaction may require catalysts such as aluminum chloride or other Lewis acids to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield and purity. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 2-(1,4-dimethoxy-3-methyl-2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research indicates that compounds related to Benzaldehyde, 2-(1,4-dimethoxy-3-methyl-2-naphthalenyl)- exhibit potential anticancer properties. For instance, studies have demonstrated that similar naphthalene derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Biological Activity
The compound's unique structure allows it to interact with biological targets effectively. It has been suggested that Benzaldehyde, 2-(1,4-dimethoxy-3-methyl-2-naphthalenyl)- could act as an allosteric modulator in hemoglobin pathways, influencing oxygen transport and release .
Organic Synthesis
Benzaldehyde derivatives are widely utilized in organic synthesis as intermediates. The compound can serve as a precursor for synthesizing more complex molecules through various reactions:
- Condensation Reactions : It can participate in condensation reactions to form larger polycyclic aromatic compounds.
- Functionalization : The methoxy groups present in the structure can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups .
Case Study 1: Synthesis and Characterization
In a study aimed at synthesizing angularly fused polyaromatic compounds using Benzaldehyde derivatives, researchers successfully employed this compound as an intermediate. The reaction conditions optimized for this synthesis included potassium tert-butoxide as a base and DMF as a solvent under elevated temperatures . The resulting products demonstrated significant yields and were characterized using NMR and mass spectrometry.
Case Study 2: Biological Evaluation
A series of biological evaluations were conducted on naphthalene derivatives similar to Benzaldehyde, 2-(1,4-dimethoxy-3-methyl-2-naphthalenyl)-. These studies revealed promising antibacterial and antifungal activities against various pathogens. The structure-activity relationship indicated that the presence of specific functional groups significantly enhanced biological efficacy .
Mechanism of Action
The mechanism of action of Benzaldehyde, 2-(1,4-dimethoxy-3-methyl-2-naphthalenyl)- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy and methyl groups on the naphthalene ring may influence the compound’s lipophilicity and ability to cross cell membranes, affecting its bioavailability and activity.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table compares key structural and physicochemical properties of the target compound with analogues:
Reactivity and Electronic Effects
Electron-Donating vs. Electron-Withdrawing Groups :
- The target compound’s methoxy groups enhance electron density on the naphthalene ring, favoring electrophilic substitution at para/ortho positions. In contrast, the trifluoromethyl group in ’s compound withdraws electrons, directing reactions to meta positions and increasing resistance to oxidation .
- o-Vanillin’s hydroxy group participates in hydrogen bonding, enhancing solubility in polar solvents, while its methoxy group stabilizes the aldehyde via conjugation .
- Similar effects are observed in ’s oxazole derivative, where bulky substituents enforce a wrapped conformation . Crystal structures (e.g., ) reveal that naphthalene-containing compounds often form layered packing via weak interactions (C–H⋯O), influencing melting points and solubility .
Spectroscopic and Analytical Data
- NMR Signatures :
- UV-Vis Absorption :
- Extended conjugation in naphthalene derivatives (e.g., ) results in absorption at longer wavelengths (~280–320 nm) compared to simpler benzaldehydes like o-vanillin (~260 nm) .
Biological Activity
Benzaldehyde, 2-(1,4-dimethoxy-3-methyl-2-naphthalenyl)-, also known as 1-(1,4-dimethoxy-3-methyl-2-naphthyl)ethanone, is a compound with potential biological activities. This article delves into its biological properties, including toxicity, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C₁₅H₁₆O₃
- Molecular Weight : 244.286 g/mol
- CAS Number : 65131-16-0
Toxicity Studies
The toxicity of benzaldehyde derivatives has been studied extensively. The oral LD50 of benzaldehyde in rodents ranges from 800 to 2850 mg/kg, indicating moderate toxicity. Intraperitoneal LD50 values are higher at approximately 3265 mg/kg in white rats. Short-term studies suggest a no observed adverse effect level (NOAEL) of 400 mg/kg in both rats and mice .
Antioxidant Activity
Research indicates that benzaldehyde derivatives exhibit significant antioxidant properties. In a study involving various analogs, compounds similar to benzaldehyde showed strong inhibition of oxidative stress markers, suggesting their potential use in treating oxidative stress-related conditions .
Enzyme Inhibition
Benzaldehyde has been identified as an inhibitor of certain enzymes crucial for metabolic processes. Specifically, it has shown inhibitory effects on tyrosinase activity, which is relevant for conditions like hyperpigmentation. One study reported that certain analogs of benzaldehyde inhibited melanin production significantly by targeting intracellular tyrosinase activity .
Case Study 1: Antimicrobial Properties
In a clinical evaluation of benzaldehyde derivatives against various pathogens, it was found that certain compounds exhibited notable antimicrobial activity. This suggests potential applications in developing new antimicrobial agents .
Case Study 2: Anti-inflammatory Effects
Another study investigated the anti-inflammatory properties of benzaldehyde derivatives in animal models. The results indicated a reduction in inflammatory markers in treated subjects compared to controls, highlighting the compound's therapeutic potential in inflammatory diseases .
Research Findings
Q & A
Basic Research Question
The synthesis of this compound typically involves multi-step functionalization of a naphthalene core. A common approach includes:
- Aldehyde Introduction : Use of benzaldehyde derivatives in buffered systems (e.g., potassium phosphate buffer, pH 7.0) with cofactors like thiamine diphosphate (ThDP) to facilitate C–C bond formation .
- Methoxy and Methyl Group Installation : Electrophilic aromatic substitution or protecting group strategies (e.g., dimethylation using methyl iodide under basic conditions).
Q. Example Protocol :
Dissolve 2-naphthol derivatives in a phosphate buffer with MgSO₄ and ThDP.
Add dimethoxyacetaldehyde (2 mmol) and benzaldehyde (2 mmol) in DMSO (20% v/v).
Stir at controlled pH and temperature to yield the target aldehyde .
How is this compound characterized spectroscopically?
Basic Research Question
Key techniques include:
- NMR Spectroscopy : To confirm substitution patterns (e.g., methoxy groups at 1,4-positions, methyl at C3).
- IR Spectroscopy : Identification of aldehyde C=O stretches (~1700 cm⁻¹) and aromatic C–O vibrations (~1250 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z 495.55) .
Advanced Tip : Compare experimental IR/NMR data with computational predictions (e.g., QSPR models) to resolve ambiguities .
How can X-ray crystallography resolve structural ambiguities?
Advanced Research Question
Single-crystal X-ray diffraction provides definitive structural
-
Unit Cell Parameters :
Parameter Value a 14.4105 Å b 10.9408 Å c 16.0924 Å β 94.235° V 2530.2 ų Z 4 -
Data Collection : Use a Bruker Kappa APEXII CCD diffractometer (λ = Cu-Kα) to measure bond angles and torsional strain .
Application : Validate steric effects from the 3-methyl group on naphthalene ring planarity .
How to optimize reaction yields using Response Surface Methodology (RSM)?
Advanced Research Question
RSM (Box–Behnken design) identifies optimal conditions for synthetic steps:
Q. Example Table :
| Variable | Low Level (-1) | High Level (+1) |
|---|---|---|
| Time | 6 h | 12 h |
| Temp | 25°C | 45°C |
| pH | 6.5 | 8.5 |
Outcome : Predicts maximum benzaldehyde yield at X₁=10 h, X₂=35°C, X₃=7.5 .
How to address contradictions between experimental and computational data?
Advanced Research Question
Discrepancies (e.g., bond lengths, electronic spectra) arise from approximations in computational models. Mitigation strategies:
Benchmarking : Compare DFT-optimized structures (e.g., B3LYP/6-31G*) with crystallographic data .
Neural Network Refinement : Use QSPR models trained on experimental datasets to improve prediction accuracy .
Case Study : A 0.03 Å deviation in C–O bond length (X-ray vs. DFT) may indicate solvent effects in simulations .
What are common impurities, and how are they identified?
Basic Research Question
Byproducts include:
- Incomplete Methylation : Detected via LC-MS as hydroxylated intermediates.
- Oxidation Products : Aldehyde → carboxylic acid derivatives (identified by IR ~3200 cm⁻¹, broad O–H stretch) .
Purification : Use silica gel chromatography (hexane/EtOAc gradient) or preparative HPLC .
How does the crystal packing influence physicochemical properties?
Advanced Research Question
Intermolecular interactions (e.g., π-stacking, H-bonding) affect solubility and stability:
- π-Stacking Distance : 3.8–4.2 Å between naphthalene rings .
- Hydrogen Bonds : Methoxy O–H···O interactions (2.1–2.3 Å) stabilize the lattice .
Table : Key Intermolecular Contacts
| Interaction Type | Distance (Å) | Angle (°) |
|---|---|---|
| C–H···O | 2.45 | 145 |
| π-π stacking | 3.92 | – |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
